Guanidinoethyl disulfide

Beschreibung

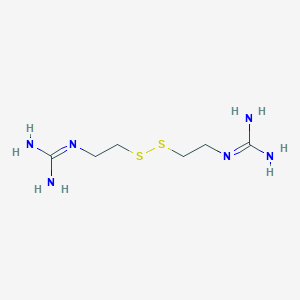

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMTXMJNHRISQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=C(N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15086-17-6 (di-hydrobromide) | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40910255 | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-13-5 | |

| Record name | N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANYLCYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Guanidinoethyl Disulfide

Strategies for Disulfide Bond Formation in Guanidinoethyl Derivatives

The formation of the disulfide bond is a critical step in the synthesis of guanidinoethyl disulfide and its derivatives. Various strategies have been developed to achieve this, ranging from polymerization techniques to precise, one-pot syntheses.

Oxidative Polymerization Techniques for Poly(disulfide) Polymers

Oxidative polymerization is a key method for creating poly(disulfide)s, polymers that feature disulfide bonds in their backbone. These polymers are of interest due to their potential for rapid degradation in the presence of reducing agents like glutathione (B108866). nih.gov This characteristic makes them suitable for applications where controlled degradation is desirable.

One approach involves the ring-opening polymerization of monomers containing a strained disulfide, such as lipoic acid derivatives. nih.govresearchgate.net This can be initiated by a nucleophilic thiol, which opens the disulfide ring and propagates the polymerization. nih.gov The process can be terminated with reagents like iodoacetamide, allowing for the introduction of other functional groups. nih.gov

Aggregation-induced polymerization (AIP) has also been explored for the synthesis of protein-polydisulfide conjugates. pku.edu.cn This method takes advantage of the aggregation of amphiphilic 1,2-dithiolane (B1197483) monomers in aqueous solutions to drive the polymerization at room temperature, even at low monomer concentrations. pku.edu.cn

One-Pot Synthesis of Unsymmetrical Disulfides Incorporating Guanidinoethyl Moieties

For the creation of unsymmetrical disulfides, where the two sulfur atoms are bonded to different organic groups, one-pot synthesis methods offer an efficient and often more environmentally friendly alternative to traditional multi-step processes. organic-chemistry.org These methods are particularly valuable when incorporating the guanidinoethyl moiety into a larger, unsymmetrical disulfide structure.

One such method utilizes 1-chlorobenzotriazole (B28376) (BtCl) as a mild oxidizing agent. organic-chemistry.orgorganic-chemistry.org In this process, a thiol is reacted with BtCl to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol to produce the unsymmetrical disulfide. organic-chemistry.org This approach avoids the use of harsh oxidants and allows for the synthesis of a variety of disulfides, including those with aromatic and aliphatic components. organic-chemistry.org

Other one-pot methods include base-catalyzed aerobic oxidative dehydrogenative coupling of thiols and palladium-catalyzed coupling of two different aryl bromides with a thiol surrogate. rsc.orgnih.gov These techniques provide versatile routes to unsymmetrical disulfides with a broad substrate scope. rsc.orgnih.gov

Automated Solid-Phase Oligo(disulfide) Synthesis for Sequence-Defined Guanidinoethyl Conjugates

To achieve precise control over the sequence of monomers in an oligo(disulfide), automated solid-phase synthesis has been developed. nih.govresearchgate.netscispace.comau.dkresearchgate.net This technique allows for the creation of sequence-defined oligomers, which is crucial for applications where the specific arrangement of functional groups, such as guanidinoethyl moieties, is important.

The synthesis is typically performed on an automated oligonucleotide synthesizer and involves a cycle of deprotection of a resin-bound thiol followed by reaction with a monomer containing an activated thiosulfonate group. nih.govresearchgate.netscispace.comau.dkresearchgate.net This method has been used to synthesize oligo(disulfides) of up to seven units, with the sequence confirmed by tandem mass spectrometry. nih.govresearchgate.netscispace.comau.dk The incorporation of functional monomers, such as one containing a releasable cargo, highlights the potential of this technique for creating sophisticated molecular systems. nih.govresearchgate.netscispace.comau.dk

Functionalization and Integration into Advanced Materials for Research Applications

The unique properties of this compound and its derivatives have led to their incorporation into various advanced materials for research purposes, particularly in the fields of gene delivery and controlled release.

Guanidinylated Disulfide-Containing Poly(amido amine) Polymer Synthesis

Guanidinylated poly(amido amine)s with multiple disulfide linkages (Gua-SS-PAAs) have been designed as non-viral gene carriers. nih.govnih.govresearchgate.net These polymers are synthesized with guanidino groups integrated into the main chain, which avoids complex side-chain modification reactions. nih.govnih.gov A common synthetic route is the Michael-type addition reaction between a guanidino-containing monomer, such as guanidine (B92328) hydrochloride or chlorhexidine, and N,N'-cystaminebisacrylamide (CBA). researchgate.net

Another approach involves synthesizing a bioreducible poly(amido amine) scaffold, such as poly(CBA-DAH), and then modifying the exposed primary amines with a guanidinylating agent like 1H-pyrazole-1-carboxamidine hydrochloride. bwise.krnih.gov The resulting polymers exhibit bioreducibility due to the disulfide bonds and enhanced cell penetration attributed to the guanidinium (B1211019) groups. bwise.krnih.gov

| Polymer Name | Monomers | Synthesis Method | Key Features |

| CAR-CBA | Guanidine hydrochloride (CAR), N,N'-cystaminebisacrylamide (CBA) | Michael-type addition | Disulfide bonds and guanidino groups in the main chain. researchgate.net |

| CHL-CBA | Chlorhexidine (CHL), N,N'-cystaminebisacrylamide (CBA) | Michael-type addition | Disulfide bonds and guanidino groups in the main chain. researchgate.net |

| AGM-CBA | Agmatine (AGM), N,N'-cystaminebisacrylamide (CBA) | Michael-type addition | Guanidino groups for enhanced cell permeation. 222.29.81 |

| ARG-CBA | Arginine (ARG), N,N'-cystaminebisacrylamide (CBA) | Michael-type addition | Guanidino groups for enhanced cell permeation. 222.29.81 |

| GBP | N,N'-cystaminebisacrylamide (CBA), N-Boc-1,6-diaminohexane (N-Boc-DAH), 1H-pyrazole-1-carboxamidine hydrochloride | Michael reaction followed by guanidinylation | Bioreducible with disulfide bonds and possesses cell-penetrating guanidine groups. bwise.krnih.gov |

Development of Hydrogel Microsphere Carriers for Controlled Release Investigations

Hydrogel microspheres have been developed as carriers for the controlled release of this compound (GED). nih.govnih.gov These microspheres can be formulated from natural polymers like hyaluronan and gelatin. nih.govnih.gov

One method for preparing these microspheres is a modified water-in-oil emulsion crosslinking technique. nih.govnih.gov In this process, partially oxidized hyaluronan is crosslinked with gelatin, forming three-dimensional hydrogel microspheres without the need for an external crosslinking agent. nih.govnih.gov this compound can be incorporated into these microspheres during their formation. nih.govnih.gov

The characteristics of these microspheres, such as their size and swelling ratio, can be controlled and have been shown to influence the loading and release of the encapsulated compound. nih.govmdpi.com For instance, an inverse correlation has been observed between the diameter of the microspheres and their GED loading. nih.govnih.gov These hydrogel systems provide a platform for investigating the controlled release of this compound and its effects in various biological models. nih.govnih.gov

| Microsphere Composition | Preparation Method | Average Diameter | Key Findings |

| Oxidized hyaluronan/gelatin | Modified water-in-oil emulsion crosslinking | ~90 µm | Inverse correlation between microsphere diameter and GED loading; sustained in vitro release over approximately one week. nih.govnih.gov |

| Hyaluronic acid (HA) | Not specified | 627-1347 µm | Swelling ratio of 108 ± 3; remained in vivo for up to 6 weeks. mdpi.com |

Redox-Responsive Polymer Prodrug Nanocarrier Design Utilizing Disulfide Linkages

The strategic design of drug delivery systems that respond to specific physiological triggers is a cornerstone of modern nanomedicine. Among these, redox-responsive nanocarriers have garnered significant attention due to the distinct differences in redox potential between the extracellular and intracellular environments. The tumor microenvironment, in particular, is characterized by a high concentration of glutathione (GSH), a tripeptide that plays a central role in maintaining cellular redox homeostasis. nih.gov This elevated GSH level, which can be 50 to 1,000 times higher than in the extracellular milieu, provides a unique opportunity for targeted drug release. nih.gov

The incorporation of disulfide bonds (–S–S–) into polymer backbones or as cross-linkers is a widely explored strategy for creating such redox-sensitive systems. rsc.orgnih.gov These disulfide linkages are relatively stable in the oxidizing extracellular environment but are susceptible to cleavage by the high intracellular concentrations of GSH via thiol-disulfide exchange reactions. nih.gov This cleavage leads to the disassembly of the nanocarrier and the subsequent release of its therapeutic payload directly within the target cells, enhancing efficacy while minimizing systemic toxicity. rsc.org

To further enhance the therapeutic potential of these nanocarriers, guanidinium groups are often incorporated into the polymer structure. The guanidinium group, the functional moiety of arginine, is known for its ability to mimic cell-penetrating peptides (CPPs). nih.gov This feature facilitates the translocation of the nanocarrier across cellular membranes, a significant barrier to intracellular drug delivery. The combination of the bioreducible disulfide linkage with the cell-penetrating guanidinium group results in a powerful platform for effective drug and gene delivery. nih.gov

While various monomers are used to construct these guanidinylated bioreducible polymers, the conceptual design of a nanocarrier utilizing this compound as a core building block can be envisioned. Such a polymer could be synthesized through methods like disulfide exchange polymerization. researchgate.net In this approach, a monomer containing a guanidinium group and a terminal thiol could be polymerized with a disulfide-containing comonomer, or this compound itself could undergo controlled polymerization to form a poly(disulfide) backbone with pendant guanidinium groups.

The resulting amphiphilic block copolymers, for instance, a hydrophilic block like poly(ethylene glycol) (PEG) attached to a hydrophobic, this compound-based polymer block, would self-assemble in an aqueous solution to form micelles. The hydrophobic, drug-loaded core would be stabilized by the disulfide linkages, while the hydrophilic PEG shell would provide colloidal stability and shield the nanocarrier from opsonization in the bloodstream.

Upon reaching a tumor site and being internalized by cancer cells, the high intracellular GSH concentration would trigger the cleavage of the disulfide bonds in the micellar core. This would lead to the disassembly of the nanocarrier and the rapid release of the encapsulated drug, as depicted in the conceptual illustration below.

Research Findings on Analogous Systems

Although specific data on nanocarriers derived directly from this compound is limited in the available literature, extensive research on analogous guanidinylated bioreducible polymers provides valuable insights into their expected characteristics and performance. Studies on polymers synthesized from monomers like N,N'-cystaminebisacrylamide and subsequently guanidinylated demonstrate the successful creation of redox-responsive nanocarriers. nih.gov

These systems have shown the ability to efficiently condense and protect therapeutic payloads like plasmid DNA (pDNA). nih.gov The resulting polyplexes typically form nanoparticles of a size suitable for cellular uptake and possess a positive surface charge, which facilitates interaction with the negatively charged cell membrane. nih.gov Crucially, the release of the payload is significantly accelerated in a reducing environment that mimics the intracellular conditions. nih.gov

The tables below summarize typical research findings for such guanidinylated bioreducible polymer nanocarriers, which serve as a model for the expected performance of a system based on this compound.

Table 1: Physicochemical Properties of Guanidinylated Bioreducible Nanoparticles (Analogous System)

| Property | Value | Reference |

| Mean Particle Size (nm) | ~200 | nih.govnih.gov |

| Zeta Potential (mV) | +30 | nih.gov |

| Payload Condensation | Complete at weight ratio of 5 | nih.gov |

This data is based on a guanidinylated bioreducible polymer synthesized using N,N'-cystaminebisacrylamide and serves as an illustrative example.

Table 2: Payload Release Profile in Response to Redox Stimulus (Analogous System)

| Condition | Payload Release | Reference |

| Non-reducing (extracellular mimic) | Minimal | nih.gov |

| Reducing (2.5 mM DTT, intracellular mimic) | Significant, time-dependent release | nih.gov |

This data illustrates the typical redox-responsive behavior of guanidinylated bioreducible polyplexes in the presence of a reducing agent like dithiothreitol (B142953) (DTT), which simulates the intracellular glutathione concentration.

Biochemical and Molecular Mechanisms of Guanidinoethyl Disulfide Action

Guanidinoethyl Disulfide in Cellular Redox Homeostasis

Cellular redox homeostasis is a dynamic and crucial process that ensures a balance between reducing and oxidizing reactions within cells, thereby regulating a multitude of biological responses. This equilibrium is maintained through a complex network of enzymatic and non-enzymatic antioxidant systems. While the direct and specific roles of this compound in many aspects of cellular redox homeostasis are not extensively documented in current scientific literature, its chemical structure as a disulfide suggests potential involvement in redox-sensitive pathways.

Role in Disulfide Bond Stabilization and Protein Folding Dynamics

The role of this compound in the direct stabilization of disulfide bonds within proteins and the dynamics of protein folding is not established in the available scientific literature. Disulfide bonds are critical for the structural integrity and function of many proteins, and their formation is a key step in the process of oxidative protein folding. This process is tightly regulated within the cell to ensure correct protein conformation. While compounds containing disulfide linkages can theoretically participate in thiol-disulfide exchange reactions, specific research detailing the involvement of this compound in stabilizing protein structure or influencing folding kinetics has not been identified.

Interactions within Protein Disulfide Isomerase (PDI)-Catalyzed Pathways

There is currently no direct scientific evidence to suggest that this compound interacts with or modulates the activity of Protein Disulfide Isomerase (PDI) or its catalyzed pathways. PDI is a crucial enzyme in the endoplasmic reticulum that facilitates the formation, breakage, and rearrangement of disulfide bonds during protein folding. While some compounds are known to inhibit or otherwise modulate PDI activity, research specifically investigating such interactions with this compound is lacking.

Influence on Endogenous Hydrogen Sulfide (H2S) Production Pathways

The influence of this compound on the endogenous production pathways of hydrogen sulfide (H2S) has not been documented in the scientific literature. H2S is a gaseous signaling molecule involved in various physiological processes, and its synthesis is catalyzed by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Although some disulfide-containing compounds are known to interact with H2S signaling pathways, the specific effect of this compound on H2S production remains an uninvestigated area.

Enzymatic and Receptor-Mediated Interactions of this compound

The most well-characterized biochemical action of this compound is its interaction with nitric oxide synthase (NOS) isoforms. Research has demonstrated its role as a potent inhibitor of these enzymes, with a notable selectivity for the inducible isoform.

Differential Selectivity of this compound Towards Nitric Oxide Synthase Isoforms

This compound exhibits a notable differential selectivity in its inhibition of the various nitric oxide synthase (NOS) isoforms. It is a more potent inhibitor of the inducible isoform (iNOS) compared to the endothelial (eNOS) and neuronal (nNOS) isoforms. nih.gov Research has quantified this selectivity, demonstrating that GED has a significantly lower inhibition constant (Ki) for iNOS than for eNOS and nNOS. This selectivity is attributed to differences at the enzyme level and potentially to differential uptake by cells expressing the various NOS isoforms. nih.gov The higher affinity for iNOS makes GED a valuable tool for studying the specific roles of this isoform in various physiological and pathological processes. nih.gov

| NOS Isoform | Inhibition Constant (Ki) for GED (μM) |

| Inducible NOS (iNOS) | 4.3 |

| Endothelial NOS (eNOS) | 18 |

| Brain NOS (bNOS) | 25 |

Table 1: Inhibitory Potency of this compound (GED) on Purified Nitric Oxide Synthase (NOS) Isoforms. This table shows the Ki values of GED for the different NOS isoforms, indicating its higher selectivity for iNOS. nih.gov

Advanced Glycation End-Product (AGE) Crosslinking Inhibition by this compound Derivatives

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. mdpi.com The accumulation of AGEs can lead to the formation of cross-links between proteins, contributing to the pathogenesis of various age-related diseases and diabetic complications. nih.gov this compound and its derivatives have been investigated for their potential to inhibit the formation of these detrimental cross-links.

The inhibitory mechanism of this compound derivatives against AGE-induced crosslinking is believed to be multifaceted, primarily leveraging the chemical reactivity of the guanidino group. This functional group can interfere with the glycation process at several stages. One key mechanism is the trapping of reactive dicarbonyl species, such as glyoxal and methylglyoxal, which are critical intermediates in the formation of AGEs. mdpi.com By reacting with these dicarbonyls, guanidino compounds can prevent them from subsequently reacting with amino groups of proteins to form cross-links.

Furthermore, the guanidino group itself can act as a sacrificial target for glycation, thereby sparing biological macromolecules. The nucleophilic nature of the guanidino nitrogen atoms allows them to react with the carbonyl groups of reducing sugars and their degradation products. This competitive inhibition reduces the extent of glycation on essential proteins like collagen and elastin, thus preserving their structural integrity and function.

While specific studies on this compound derivatives are limited, research on other guanidine-containing compounds, such as aminoguanidine, provides insights into their potential as AGE inhibitors. For instance, aminoguanidine has been shown to be effective in preventing AGE formation. nih.gov However, it is important to note that the disulfide bond in this compound could also play a role, potentially influencing the compound's redox properties and its interactions within the biological environment. Further research is needed to fully elucidate the specific contributions of the disulfide moiety to the anti-glycation activity of these derivatives.

Table 1: Putative Mechanisms of AGE Crosslinking Inhibition by this compound Derivatives

| Mechanism | Description | Key Intermediates Targeted |

| Dicarbonyl Trapping | The guanidino group reacts with and neutralizes reactive dicarbonyl species. | Glyoxal, Methylglyoxal, 3-Deoxyglucosone |

| Competitive Inhibition | The guanidino group acts as a sacrificial target for glycation, sparing proteins. | Reducing sugars (e.g., glucose) |

| Amadori Product Interception | Potential to react with early glycation products to prevent their conversion to AGEs. | Amadori products |

Molecular Interactions of Guanidinium-Rich Structures with Biomolecules

The guanidinium (B1211019) group, the protonated form of the guanidino group present in this compound, is a key structural feature that governs its interactions with various biomolecules. This positively charged, planar moiety can engage in a range of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are fundamental to its biological activities. nih.gov

DNA Binding and Cleavage Properties of Guanidinium-Appended Molecules

Guanidinium-rich molecules have demonstrated a notable affinity for DNA, primarily through interactions with the phosphate (B84403) backbone and the minor groove. The positively charged guanidinium groups can form strong electrostatic interactions and bidentate hydrogen bonds with the negatively charged phosphate groups of the DNA backbone. nih.gov This initial binding can facilitate further interactions, such as insertion into the minor groove of the DNA helix.

The planar structure of the guanidinium group allows it to fit snugly within the minor groove, where it can form additional hydrogen bonds with the base pairs. This interaction is often selective for A-T rich regions of the DNA. The ability of guanidinium-appended molecules to bind to DNA has led to their investigation as potential DNA-targeting agents.

Furthermore, when incorporated into larger molecular scaffolds or complexed with metal ions, guanidinium derivatives can exhibit DNA cleavage activity. The guanidinium group can serve to anchor the molecule to the DNA, bringing a reactive center, such as a metal ion or a catalytic group, into close proximity with the phosphodiester backbone. This can facilitate the hydrolytic or oxidative cleavage of the DNA strands. Studies with guanidinium-functionalized zinc complexes, for example, have shown enhanced rates of phosphodiester bond hydrolysis.

Table 2: DNA Interaction Parameters of Selected Guanidinium-Appended Molecules

| Compound/Complex | Binding Mode | Key Interactions | Reported Activity |

| Guanidinium-Functionalized Zinc (II) Complex | Minor Groove Binding and Electrostatic | Hydrogen bonding with phosphate backbone, coordination to bases | Enhanced phosphodiester hydrolysis |

| Bis-Guanidinium Calixarenes | Major/Minor Groove and Electrostatic | Hydrophobic and electrostatic interactions | DNA condensation |

| Guanidinylated Porphyrins | Intercalation and Groove Binding | π-π stacking and electrostatic interactions | Photocleavage of DNA |

Protein Denaturing Capabilities of this compound and Related Guanidine (B92328) Derivatives

Guanidine hydrochloride is a well-known protein denaturant that disrupts the three-dimensional structure of proteins by interfering with the non-covalent interactions that stabilize their native conformation. qinmuchem.comnih.gov The denaturation process is complex and involves both direct and indirect mechanisms.

One of the primary mechanisms of guanidine-induced denaturation is the disruption of the hydrogen bond network within the protein and between the protein and water. qinmuchem.com The guanidinium ion can effectively compete with water molecules for hydrogen bonding sites on the protein surface and within the protein interior. Additionally, guanidinium ions can interact favorably with the peptide backbone and polar side chains, which destabilizes the native folded state. nih.gov

Another significant factor is the solubilization of nonpolar amino acid residues. Guanidine hydrochloride increases the solubility of hydrophobic groups, thereby weakening the hydrophobic effect, which is a major driving force for protein folding. qinmuchem.com This allows the nonpolar side chains, which are typically buried in the protein core, to become more exposed to the solvent, leading to unfolding.

While the denaturing properties of guanidine hydrochloride are well-documented, the specific capabilities of this compound are less characterized. However, it is expected to share some of the denaturing characteristics of guanidine hydrochloride due to the presence of the guanidino groups. The disulfide bond in this compound introduces an additional element. Under reducing conditions, the disulfide bond can be cleaved, potentially leading to the formation of mercaptoethylguanidine, which could have different effects on protein structure. Conversely, the disulfide bond itself could participate in thiol-disulfide exchange reactions with cysteine residues in proteins, potentially leading to the formation of mixed disulfides and altering protein conformation and stability. The presence of the disulfide bond might also impart some structural rigidity that could modulate its interaction with proteins compared to the simple guanidinium ion.

Modulation of Viral Replication: Mechanistic Studies Involving this compound as a Peroxynitrite Scavenger

This compound has been identified as a scavenger of peroxynitrite, a potent and short-lived oxidant formed from the reaction of nitric oxide and superoxide radicals. nih.gov Peroxynitrite is implicated in the host's inflammatory response to viral infections and can have both antiviral and proviral effects depending on the specific virus and cellular context.

The ability of this compound to scavenge peroxynitrite has been shown to modulate viral replication. In certain viral infections, the host immune response generates high levels of peroxynitrite as a defense mechanism. While this can be detrimental to the virus, excessive peroxynitrite can also cause tissue damage and contribute to the pathology of the disease.

Mechanistic studies have suggested that by scavenging peroxynitrite, this compound can protect host cells from oxidative damage. nih.gov In the context of some viral infections, this scavenging activity can lead to an increase in viral replication. This is because peroxynitrite can directly inhibit viral replication by damaging viral components or by interfering with cellular processes necessary for the viral life cycle. nih.gov By neutralizing peroxynitrite, this compound can therefore remove this inhibitory pressure, allowing for more efficient viral propagation. This highlights the complex interplay between the host's immune response, reactive nitrogen species, and the direct biochemical effects of compounds like this compound.

Advanced Analytical and Structural Characterization of Guanidinoethyl Disulfide and Its Conjugates

Spectroscopic and Chromatographic Techniques for Guanidinoethyl Disulfide Analysis

The quantitative and qualitative assessment of this compound relies on a combination of high-performance liquid chromatography (HPLC) for separation and purity determination, mass spectrometry (MS) for molecular weight confirmation and structural elucidation, and nuclear magnetic resonance (NMR) spectroscopy for definitive structural verification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring its release from various formulations. Due to the polar nature of the guanidino groups and the lack of a strong chromophore, reversed-phase HPLC (RP-HPLC) coupled with a suitable detection method is often employed. To enhance detection sensitivity, pre- or post-column derivatization with reagents like ninhydrin (B49086) or benzoin (B196080) can be utilized. researchgate.net

A typical RP-HPLC method for the analysis of this compound would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often with an ion-pairing agent to improve peak shape and retention of the highly polar analyte. Detection can be achieved using UV-Vis spectrophotometry if a derivatizing agent is used, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). nih.govnih.gov

The following table outlines a hypothetical HPLC method for the purity analysis of this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 30% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (for peptide bonds if conjugated) or ELSD |

| Injection Volume | 10 µL |

Release profiling studies, crucial for drug delivery applications, would utilize a similar HPLC method to quantify the amount of this compound released from a matrix over time. The sample dissolution medium would be periodically sampled and analyzed to construct a release profile.

Mass spectrometry (MS) is an essential tool for the unambiguous confirmation of the molecular weight of this compound and its conjugates. Electrospray ionization (ESI) is a suitable soft ionization technique that allows the molecule to be introduced into the mass spectrometer as an intact, protonated species [M+H]+. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

For this compound (C6H16N6S2), the predicted monoisotopic mass is 236.0878 Da. The following table shows the predicted m/z values for various adducts that could be observed in an ESI-MS experiment. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 237.0951 |

| [M+Na]+ | 259.0770 |

| [M+K]+ | 275.0509 |

| [M+NH4]+ | 254.1216 |

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by inducing fragmentation of the precursor ion and analyzing the resulting product ions. Collision-induced dissociation (CID) is a common fragmentation method. The fragmentation of this compound is expected to occur at the disulfide bond, leading to characteristic product ions. Cleavage of the S-S bond would result in a fragment with a mass corresponding to the guanidinoethyl thiol moiety. Further fragmentation could involve the loss of ammonia (B1221849) or other small neutral molecules from the guanidino group. nih.govnih.gov In more complex conjugates, MS/MS can help to sequence peptide chains and identify the site of disulfide linkage. researchgate.netthermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound in solution. Both one-dimensional (1D) ¹H NMR and ¹³C NMR, as well as two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to assign all proton and carbon signals and confirm the connectivity of the atoms. rsc.orgmdpi.com

For this compound, the ¹H NMR spectrum is expected to show two distinct methylene (B1212753) (-CH2-) signals, each appearing as a triplet due to coupling with the adjacent methylene group. The protons of the N-H groups in the guanidinium (B1211019) moieties would likely appear as a broad signal due to exchange with the solvent and quadrupole broadening from the nitrogen atoms. The chemical shifts are influenced by the electron-withdrawing effects of the neighboring nitrogen and sulfur atoms.

The ¹³C NMR spectrum would similarly show two signals for the two non-equivalent methylene carbons. The chemical shift of the carbon in the guanidinium group would be in the characteristic region for sp²-hybridized carbons bonded to multiple nitrogen atoms.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures like diethyldisulfide. rsc.orgsysu.edu.cn

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| -S-CH₂- | ~2.9 | ~40 | Triplet |

| -N-CH₂- | ~3.5 | ~45 | Triplet |

| C(NH₂)₂ | - | ~157 | - |

| NH/NH₂ | Broad signal (~7-8) | - | Broad Singlet |

Structural Biology Approaches for Disulfide Bond Analysis

To understand the three-dimensional structure and conformational preferences of this compound and its conjugates, particularly the geometry of the disulfide bond, structural biology techniques are employed.

The table below summarizes typical crystallographic parameters for small organic molecules containing guanidinium and disulfide functionalities.

| Parameter | Typical Value |

| S-S Bond Length | ~2.05 Å |

| C-S-S Bond Angle | ~104° |

| C-S-S-C Dihedral Angle | ~±90° |

| C-N Bond Length (Guanidinium) | ~1.33 Å |

| N-C-N Bond Angle (Guanidinium) | ~120° |

| Hydrogen Bond Distances (N-H···A) | 2.8 - 3.2 Å |

MD simulations treat the molecule as a collection of atoms interacting through a defined force field. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, providing a dynamic picture of the molecule's behavior. For this compound, MD simulations could be used to:

Explore Conformational Space: Determine the preferred rotamers around the C-C, C-S, and S-S bonds and calculate the energy landscape of different conformations. rsc.orgfrontiersin.org

Analyze Disulfide Bond Dynamics: Investigate the flexibility of the disulfide bridge and its influence on the relative orientation of the two guanidinoethyl arms. rsc.org

Study Solvation: Characterize the hydration shell around the molecule and the specific interactions between the guanidinium groups and water molecules.

Simulate Conjugate Behavior: In the case of conjugates, MD simulations can predict how the attachment of this compound affects the structure and dynamics of the parent molecule, such as a peptide or protein. nih.gov

The following table outlines a typical setup for an MD simulation of this compound in an aqueous environment.

| Parameter | Description |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). |

| Solvent Model | An explicit water model (e.g., TIP3P, SPC/E) to simulate aqueous solution. |

| System Setup | The molecule is placed in a periodic box of solvent, and counter-ions are added to neutralize the system. |

| Simulation Protocol | The system is first energy-minimized, then gradually heated to the desired temperature and equilibrated before a production run for data collection. |

| Analysis | Trajectories are analyzed to calculate properties like root-mean-square deviation (RMSD), radial distribution functions (RDFs), and dihedral angle distributions. |

Determination of Disulfide Bond Reduction Potentials and Electrochemical Equilibria

The susceptibility of the disulfide bond in this compound (GED) to reductive cleavage is a critical determinant of its behavior in biological and chemical systems. This susceptibility is quantified by the standard reduction potential (E°'), a measure of the tendency of the disulfide to accept electrons and undergo reduction to its constituent thiols, 2-guanidinoethanethiol. The electrochemical equilibrium between the oxidized (disulfide) and reduced (thiol) forms is fundamental to its mechanism of action and interaction with endogenous redox systems.

Methodologies for Determining Reduction Potential

While specific experimental values for the standard reduction potential of this compound are not extensively documented in publicly available literature, the methodologies for determining such values for disulfide-containing molecules are well-established. These techniques can be broadly categorized into electrochemical methods and chemical equilibrium methods.

Electrochemical Methods: Direct measurement of reduction potentials is often achieved using electrochemical techniques like cyclic voltammetry (CV). dtic.milresearchgate.net In a typical CV experiment, a voltage is scanned between two set points at a stationary electrode, and the resulting current is measured. For a disulfide compound, the cathodic peak potential corresponds to the reduction of the S-S bond. This method allows for the investigation of redox processes and can be used to determine formal potentials, although the electrochemical reduction of simple aliphatic disulfides can sometimes be irreversible, complicating direct thermodynamic measurement. dtic.mil Novel electrochemical cell designs and methods are continuously being developed to efficiently study the reduction of disulfide bonds in molecules ranging from simple peptides to complex proteins. nih.govacs.orgconfex.com

Chemical Equilibrium Methods: A common alternative involves establishing a chemical equilibrium between the disulfide/thiol couple of interest and a well-characterized redox-active reference couple, such as glutathione (B108866) (GSH)/glutathione disulfide (GSSG) or dithiothreitol (B142953) (DTT). umich.edulibretexts.org The reaction can be monitored spectrophotometrically, and once equilibrium is reached, the concentrations of all four species (the disulfide and thiol forms of both the compound of interest and the reference compound) are measured.

The equilibrium constant (Keq) for the thiol-disulfide exchange reaction is calculated from these concentrations. The Nernst equation is then employed to relate the Keq to the difference in the standard reduction potentials (ΔE°') of the two couples. acs.orgwikipedia.orglibretexts.org

The Nernst equation is expressed as: E = E° - (RT/nF)lnQ byjus.comkhanacademy.org

Where:

E is the cell potential under non-standard conditions.

E° is the standard cell potential.

R is the universal gas constant.

T is the absolute temperature.

n is the number of electrons transferred in the reaction.

F is the Faraday constant.

Q is the reaction quotient.

At equilibrium, E = 0 and Q = Keq, allowing the standard potential of the unknown to be calculated if the standard potential of the reference is known. libretexts.orgkhanacademy.org

Factors Influencing the Reduction Potential of this compound

The reduction potential of a disulfide bond is not an intrinsic constant but is highly influenced by the molecular structure and the surrounding environment. researchgate.net For this compound, several factors are expected to be significant:

Inductive Effects: The presence of the strongly basic guanidino groups is the most prominent structural feature. These groups are electron-donating and increase the electron density around the disulfide bond. This increased electron density would likely make the disulfide bond more difficult to reduce, resulting in a more negative reduction potential compared to simple aliphatic disulfides like cystamine.

pH of the Medium: The protonation state of the guanidino groups (pKa ~13.5) and the resulting thiol groups (pKa ~8-9) is dependent on the pH. Changes in pH alter the charge and electrostatic environment of the molecule, thereby influencing the electrochemical equilibrium.

Conformational Strain: The conformation of the ethyl chain can introduce strain into the S-S bond. Strained disulfide bonds generally have higher energy and are more easily reduced, corresponding to a less negative (or more positive) reduction potential. researchgate.net

Comparative Reduction Potentials and Research Findings

To contextualize the likely electrochemical properties of this compound, it is useful to examine the standard reduction potentials of related and reference disulfide compounds. The reduction potential indicates whether a disulfide will act as an oxidizing or reducing agent relative to another redox couple. Disulfide bonds in proteins that serve a structural role typically have very low reduction potentials (e.g., < -470 mV), making them highly stable. frontiersin.orgnih.gov In contrast, functional disulfide bonds involved in redox signaling and catalysis have higher, less negative potentials (e.g., -89 to -330 mV). frontiersin.orgnih.gov

The table below presents the standard reduction potentials (E°') at pH 7 for several relevant disulfide-containing molecules.

| Compound | Structure | Standard Reduction Potential (E°') at pH 7 (mV) |

| Glutathione (GSSG/2GSH) | γ-Glu-Cys-Gly | -240 |

| Cystine / 2 Cysteine | Amino acid | -220 |

| Lipoic Acid | Cyclic disulfide | -290 |

| Dithiothreitol (DTT) | Thiol reductant | -330 |

Given its structure, the reduction potential of this compound is hypothesized to be in the range of other small molecule thiols but modulated by the strong basicity of the guanidino groups. Research on epidithiodiketopiperazines, another class of complex disulfides, has shown that their reduction potentials range from -221 to -267 mV. mit.edu This highlights how significant structural variations can tune the electrochemical properties of the disulfide bond. Studies on the electrochemical reduction of various disulfides, from small molecules to large proteins like insulin (B600854), demonstrate the broad interest in understanding and controlling these redox transformations for analytical and therapeutic purposes. acs.orgutexas.educhemistryviews.org

The electrochemical equilibrium for this compound can be represented as:

GED + 2e⁻ + 2H⁺ ⇌ 2 GESH

Where GED is this compound and GESH is 2-guanidinoethanethiol. The position of this equilibrium in a biological context will depend on the ambient redox potential of the cellular compartment and the presence of enzymatic systems, such as the thioredoxin and glutaredoxin systems, which catalyze thiol-disulfide exchange reactions. semanticscholar.org

Preclinical Research Models and in Vitro Investigation of Guanidinoethyl Disulfide Efficacy

In Vitro Cellular Activity Suppression Studies with Guanidinoethyl Disulfide

In vitro studies have been instrumental in characterizing the direct effects of this compound on specific cell types involved in inflammatory and autoimmune pathologies. These investigations provide insights into the compound's mechanisms of action at a cellular level.

This compound has been evaluated for its ability to modulate the activity and proliferation of macrophages, which are key immune cells that contribute to inflammation. mdpi.comnih.gov In one study, macrophages were used as a model cell line to assess the in vitro efficacy of GED released from hydrogel microspheres. mdpi.comnih.gov The culture of these GED-loaded microspheres with macrophages resulted in an observable inhibition of both their activity and proliferation. mdpi.com This suggests that this compound can directly impact macrophage function, a critical aspect of its potential anti-inflammatory effects.

Table 1: In Vitro Effect of this compound on Macrophage Activity

| Cell Type | Experimental Model | Observed Effect of this compound |

| Macrophage | In vitro culture with GED-releasing microspheres | Inhibition of cellular activity and proliferation |

The protective effects of this compound on pancreatic beta-cells, the cells responsible for insulin (B600854) production, have been investigated in in vitro models of autoimmune diabetes. nih.gov In one such study, isolated rat islets of Langerhans were exposed to interleukin-1beta (IL-1β), a cytokine known to be toxic to beta-cells and implicated in the pathogenesis of type 1 diabetes. nih.gov Treatment with this compound was found to protect the glucose-stimulated insulin secretion from the inhibitory effects of IL-1β. nih.gov This finding indicates a direct protective role of GED on beta-cell function in an inflammatory environment, a key factor in the development of autoimmune diabetes.

Table 2: In Vitro Beta-Cell Protection by this compound

| Cell Type | In Vitro Model | Challenge | Effect of this compound |

| Rat Islets of Langerhans | Isolated islets | Interleukin-1beta (IL-1β) | Protected glucose-stimulated insulin secretion from inhibition |

In Vivo Animal Models for Efficacy Assessment of this compound

To complement in vitro findings, the efficacy of this compound has been assessed in several in vivo animal models that mimic human diseases. These studies provide a more complex physiological context to evaluate the therapeutic potential of the compound.

The anti-inflammatory properties of this compound have been demonstrated in a canine model of experimental gingivitis. frontierspartnerships.org In a preclinical study involving beagle dogs, a topically applied gel containing 0.3% GED was evaluated for its ability to reduce the development of gingivitis over an 8-week period. frontierspartnerships.org The results showed that compared to a placebo, the this compound gel significantly lowered Gingival Index (GI) scores at weeks 2, 3, 4, and 8. frontierspartnerships.org Furthermore, at the 8-week mark, the percentage of bleeding on probing (%BOP) was significantly reduced in the GED-treated group (21%) compared to the placebo group (43%). frontierspartnerships.org Notably, the treatment did not appear to affect the levels of supragingival plaque, suggesting that its beneficial effects were due to the modulation of the inflammatory response rather than antimicrobial activity. frontierspartnerships.org

Table 3: Efficacy of Topical this compound in a Canine Gingivitis Model

| Parameter | Time Point | Placebo Group | 0.3% GED Group | Significance (p-value) |

| Gingival Index (GI) | Weeks 2, 3, 4, 8 | Higher | Significantly Lower | <0.05 |

| % Bleeding on Probing (%BOP) | Week 8 | 43% | 21% | <0.05 |

The efficacy of this compound in modulating the inflammatory phase of wound healing has been validated in a mouse model of dermal wounds. mdpi.comnih.gov In this model, hydrogel microspheres loaded with GED were implanted in full-thickness transcutaneous wounds. mdpi.comnih.gov The primary outcome measured was the suppression of cell infiltration into the hydrogel, a key process in the inflammatory response to wounding. The study found that the implantation of GED-loaded microspheres resulted in the suppression of cell infiltration into the hydrogels, which are typically highly amenable to cellular infiltration and proliferation. mdpi.com This suggests that this compound can effectively reduce the influx of inflammatory cells into a wound site, which could have implications for improving healing outcomes and reducing scar formation. mdpi.com

While compounds containing a guanidino group have been investigated for their antiviral properties against a range of viruses, including enteroviruses like poliovirus, specific in vivo or in vitro studies detailing the antiviral activity of this compound against Coxsackievirus were not prominently found in the reviewed literature. The antiviral mechanism of guanidine (B92328) hydrochloride, a related compound, is thought to involve the inhibition of viral RNA synthesis. However, direct evidence for the efficacy and mechanism of action of this compound specifically in Coxsackievirus infection models remains to be established through dedicated research.

Q & A

Q. Tables for Key Findings

| Parameter | In Vitro Data | In Vivo Data | Reference |

|---|---|---|---|

| GED Release Rate (72 hours) | 60% at 20% w/w loading | 40% macrophage reduction | |

| Microsphere Diameter | 90 µm (low load), 60 µm (high) | N/A | |

| iNOS Suppression | 50% reduction in macrophages | 30% scar area decrease |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.